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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

Cat. No.: B157675

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad
spectrum of pharmacological activities.[1] Derivatives of quinazolin-4(3H)-one, a tautomeric
form of quinazolin-4-ol, have garnered significant attention as a privileged structure in the
development of anticancer agents.[2][3] This is underscored by the number of FDA-approved
drugs, such as Gefitinib, Erlotinib, and Lapatinib, which are potent tyrosine kinase inhibitors
built upon this core structure.[4][5] These agents function by targeting key signaling pathways
that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

[6][7]

This technical guide provides an in-depth overview for researchers and drug development
professionals on the synthesis, antitumor evaluation, and mechanisms of action of 2-
methylquinazolin-4-ol derivatives. It summarizes key quantitative data, details common
experimental protocols, and visualizes critical signaling pathways involved in their therapeutic
effects.

Quantitative Antitumor Activity

The antitumor efficacy of 2-methylquinazolin-4-ol derivatives is typically quantified by their
half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50
values indicate higher potency. The following tables summarize the cytotoxic activities of
several representative derivatives from recent studies.

Table 1: Cytotoxicity of 2-Substituted Quinazolin-4(3H)-one Derivatives
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Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

Compound ID Target Kinase IC50 (nM) Reference
Compound 17 EGFR 72 [8]
Compound 127 EGFRwt-TK 10 [9]
Compound 126 EGFR-TK 13.40 [9]
Compound 26 EGFRwt 96 [7]
Compound 26 EGFRT790M 28 [7]
Compound 26 EGFRL858R 55 [7]
Compound 28 EGFR 10 [7]

2i/3i

CDK2, HER2, EGFR

Potent activity

reported

[4]

Mechanisms of Action & Signaling Pathways

2-Methylquinazolin-4-ol derivatives exert their antitumor effects through various mechanisms,

primarily by inhibiting key enzymes and signaling pathways crucial for cancer cell growth and

survival.
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Kinase Inhibition

A predominant mechanism is the inhibition of protein kinases, particularly tyrosine kinases.[6]
Many derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket of
kinases like the Epidermal Growth factor Receptor (EGFR), thereby blocking downstream
signaling.[7][8] The PIBK/AKT/mTOR pathway, a critical regulator of cell survival and

proliferation, is another common target.[8][12]
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EGFR and PI3K/AKT/mTOR signaling pathway inhibition.

Induction of Apoptosis
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Many quinazolinone derivatives trigger programmed cell death, or apoptosis.[8][9] This is often
achieved by disrupting the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.qg.,
Bcl-2) proteins.[8] The activation of caspases (caspase-3, -8, and -9) is a hallmark of this
process, leading to the cleavage of critical cellular components like PARP and ultimately, cell
death.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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